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Compound of Interest

Compound Name: Ebmi-13B

CAS No.: 21202-53-9

Cat. No.: B607258 Get Quote

Subject: EBMI-13B (4,4'-ethylenebis[2-methylimidazole]) Classification: Small Molecule /

Carbonic Anhydrase Activator Context: Preclinical / Lead Optimization

Executive Summary & Structural Implications
EBMI-13B is a bis-imidazole compound (MW: 190.25 g/mol ) characterized by two imidazole

rings linked by an ethylene bridge.[1] Its primary mechanism of action involves the activation of

mitochondrial CA-VA and cytosolic CA-VII, offering potential utility in metabolic and neurological

research.

From a bioavailability perspective, the structure presents a specific "bimodal" challenge:

pH-Dependent Solubility: The imidazole nitrogens (pKa ~7.0–7.5) render the molecule basic.

It will exhibit high solubility in the acidic gastric environment (ionized) but potential

precipitation in the intestinal lumen (neutral/alkaline).

Permeability Windows: As a small, polar molecule, passive diffusion may be limited to the

"absorption window" of the upper small intestine where pH allows a fraction of the uncharged

species to exist.

This guide outlines the protocols required to validate these properties and optimize the oral

bioavailability (%F) of EBMI-13B.
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Physicochemical Characterization Strategy
Before in vivo dosing, the fundamental "Rule of Five" parameters must be empirically verified to

predict absorption behavior.

Predicted vs. Target Profile
Parameter

EBMI-13B
Predicted

Target (Oral Drug)
Implication for
EBMI-13B

Molecular Weight 190.25 Da < 500 Da
Favorable: High

diffusion coefficient.

LogP (Lipophilicity) ~0.5 – 1.2 1 – 3

Risk: Low lipophilicity

may limit transcellular

transport.

H-Bond Donors 2 < 5
Favorable: Within

limits.

pKa (Basic) ~7.2 (Imidazole) -

Critical: Solubility will

drop sharply at pH >

7.4.

PSA (Polar Surface

Area)
~57 Å² < 140 Å²

Favorable: Suggests

good membrane

permeation if

uncharged.

Protocol A: pH-Solubility Profiling (Thermodynamic)
Objective: Determine the "precipitation pH" (pH_ppt) to predict intestinal crash risks.

Methodology: Shake-flask method (Standard).

Prepare saturated solutions of EBMI-13B in buffers ranging from pH 1.2 (SGF) to pH 7.4

(FaSSIF).

Incubate at 37°C for 24 hours to achieve thermodynamic equilibrium.

Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.
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Causality: We use thermodynamic (24h) rather than kinetic solubility to mimic the residence

time in the GI tract and identify the stable crystalline form, avoiding false positives from

amorphous transient states.

In Vitro Permeability & Efflux (Caco-2)
Because EBMI-13B is a bis-imidazole, it carries a risk of being a substrate for P-glycoprotein

(P-gp) or interacting with CYP enzymes (common for imidazole-containing drugs like

ketoconazole).

Protocol B: Bidirectional Caco-2 Assay
Objective: Calculate the Apparent Permeability (

) and Efflux Ratio (ER).

Workflow:

Culture: Caco-2 cells grown to confluence (21 days) on Transwell® inserts.

Dosing: Apply EBMI-13B (10 µM) to the Apical (A) side for A→B transport, and Basolateral

(B) side for B→A transport.

Sampling: Collect receiver compartment samples at 30, 60, 90, and 120 min.

Analysis: LC-MS/MS quantification.

Calculation:

Interpretation Logic:

If

cm/s: Low Permeability (Formulation enhancement required).

If

: Active Efflux Substrate. (Requires P-gp inhibitor co-dosing study).
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Visualization: The Absorption Pathway
The following diagram illustrates the critical checkpoints for EBMI-13B absorption, highlighting

the pH-dependent ionization bottleneck.

Stomach (pH 1.2)
EBMI-13B Ionized (+)

High Solubility

Intestine (pH 6.5-7.4)
Equilibrium: Ionized <-> Neutral

Precipitation Risk

Gastric Emptying

Enterocyte Membrane
Only Neutral Species Permeates

Passive Diffusion
(Rate Limiting Step)

P-gp Efflux Pump
Recycles drug to Lumen

Active Transport

Portal Vein -> Liver
First Pass MetabolismAbsorption

Recycling

Systemic Circulation
Bioavailability (%F)

Survival Fraction

Click to download full resolution via product page

Figure 1: The absorption trajectory of EBMI-13B. Note the critical transition at the Intestine

node where pH shifts may force precipitation or limit passive diffusion.

Metabolic Stability & Clearance
The imidazole ring structure is a known pharmacophore that can interact with heme-iron in

CYP450 enzymes. This presents a dual risk: EBMI-13B might be rapidly metabolized (High

Clearance) or it might inhibit CYPs (Drug-Drug Interaction risk).

Protocol C: Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (

) and Half-life (

).

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

Reaction: Incubate EBMI-13B (1 µM) with NADPH regenerating system at 37°C.

Timepoints: 0, 5, 15, 30, 45, 60 min.

Quench: Ice-cold acetonitrile with Internal Standard.
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Data Treatment: Plot ln(% remaining) vs. time. The slope

determines

.

Self-Validating Check:

Positive Control: Verapamil (High clearance) and Warfarin (Low clearance) must be run in

parallel. If controls deviate >20% from historical data, the assay is invalid.

In Vivo Pharmacokinetics (Bridging Strategy)
Once in vitro parameters are established, a Rat PK study is the standard "Go/No-Go" gate.

Study Design: Rat Cassette Dosing
Animals: Sprague-Dawley Rats (n=3 per arm).

Arm A (IV): 1 mg/kg (Bolus). Determines Volume of Distribution (

) and Clearance (

).

Arm B (PO): 5 mg/kg (Oral Gavage). Determines

.

Vehicle: pH-adjusted saline (pH 5.0) or 0.5% Methylcellulose (if solubility is poor).

Calculation of Bioavailability (%F):

Experimental Workflow Diagram
The following Graphviz diagram details the decision tree for the bioavailability assessment of

EBMI-13B.
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Figure 2: Sequential screening cascade. Failure at Decision Nodes 1 or 2 triggers formulation

re-engineering before proceeding to in vivo stages.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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